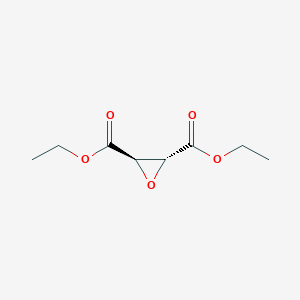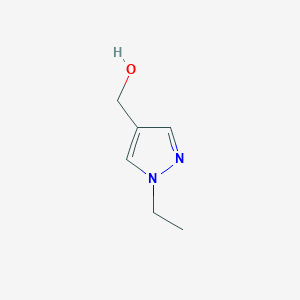
2-(4-Methoxyphenyl)-2-phenylacetic acid
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2-phenylacetic acid, also known as 2-MPPA, is an organic compound widely used in the synthesis of various chemicals. It is a white crystalline solid with a molecular weight of 242.3 g/mol and a melting point of 146-148°C. 2-MPPA has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. This compound is used as a building block in the synthesis of various drugs and pharmaceuticals, and is also used as a reagent in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
2-(4-Methoxyphenyl)-2-phenylacetic acid dient als Vorläufer bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für die Bildung komplexer Moleküle, die eine signifikante biologische Aktivität aufweisen. So wurden beispielsweise Derivate dieser Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter entzündungshemmende und schmerzlindernde Wirkungen .
Biomarker für nicht-kleinzelliges Lungenkarzinom (NSCLC)
Diese Verbindung wurde als Plasma-Metabolit mit hohen Sensitivitäts- und Spezifitätswerten identifiziert und dient als Biomarker zur Unterscheidung zwischen NSCLC und gesunden Kontrollgruppen. Sie kann eine schützende Rolle bei der Vorbeugung der Entwicklung von Lungenkrebs spielen und unterstreicht damit ihre Bedeutung in der onkologischen Forschung .
Organische Synthese
In der organischen Chemie wird this compound in Mehrkomponentenreaktionen eingesetzt. Es fungiert als Baustein für die Synthese komplexer organischer Moleküle, einschließlich solcher mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft .
Chemischer Zwischenprodukt
Als chemisches Zwischenprodukt ist diese Verbindung an der Herstellung von Farbstoffen, Duftstoffen und anderen Feinchemikalien beteiligt. Seine Methoxygruppe macht es zu einem vielseitigen Reagenz für verschiedene chemische Umwandlungen, die zur Herstellung von Produkten mit Mehrwert führen .
Photosensibilisatoren in der PUVA-Therapie
Derivate von this compound werden als aktive Photosensibilisatoren in der PUVA-Therapie (Psoralen und UVA) verwendet. Diese Anwendung ist besonders relevant bei der Behandlung von Hauterkrankungen, bei denen die Fähigkeit der Verbindung, Licht zu absorbieren und eine photochemische Reaktion einzuleiten, von Vorteil ist .
Materialwissenschaft
In der Materialwissenschaft trägt diese Verbindung zur Entwicklung neuartiger Materialien mit spezifischen optischen Eigenschaften bei. Seine Derivate können in Polymere oder Beschichtungen eingearbeitet werden, um gewünschte Eigenschaften wie UV-Beständigkeit oder Fluoreszenz zu verleihen .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in chromatographischen Analysen verwendet werden. Seine genau definierten Eigenschaften ermöglichen eine genaue Kalibrierung und Quantifizierung ähnlicher Verbindungen in komplexen Mischungen .
Katalyse
Diese Verbindung findet Anwendung in der Katalyse, wo sie als Ligand für Metallkatalysatoren oder als Organokatalysator selbst fungieren kann. Seine Phenylringe und funktionellen Gruppen bilden einen Rahmen für die Erleichterung verschiedener katalytischer Reaktionen, die in industriellen Prozessen entscheidend sind .
Wirkmechanismus
Target of Action
Similar compounds such as 2-(4-methoxyphenyl)acetamide have been found to interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain .
Mode of Action
Carboxylic acids, a group to which this compound belongs, are known to donate hydrogen ions if a base is present to accept them . This reaction with bases, called “neutralizations”, is accompanied by the evolution of substantial amounts of heat .
Biochemical Pathways
It is known that carboxylic acids can react with active metals to form gaseous hydrogen and a metal salt .
Pharmacokinetics
Carboxylic acids, in general, can react with active metals, but such reactions are slow if the solid acid remains dry .
Result of Action
It is known that the reactions of carboxylic acids with bases can produce water and a salt, and are accompanied by the evolution of substantial amounts of heat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methoxyphenyl)-2-phenylacetic acid. For instance, carboxylic acids may absorb enough water from the air and dissolve sufficiently in it to corrode or dissolve iron, steel, and aluminum parts and containers .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLILURMTCOXPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396011 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21749-83-7 | |
| Record name | 2-(4-Methoxyphenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxyphenyl)(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)
